molecular formula C7H6BrN3 B1528159 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1216301-85-7

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1528159
CAS No.: 1216301-85-7
M. Wt: 212.05 g/mol
InChI Key: NSPWKKCAECFRFU-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1216301-85-7) is a versatile chemical intermediate in medicinal chemistry and drug discovery research. The (1,2,4)triazolo[4,3-a]pyridine (TZP) scaffold is a privileged structure in pharmaceutical development, known for its broad-spectrum biological activities . This bromo- and methyl-substituted derivative is particularly valuable for its reactivity, serving as a key synthetic building block. It is a crucial precursor in the synthesis of more complex TZP derivatives that are explored as potential therapeutic agents . For instance, this core structure has been utilized in the development of novel compounds evaluated for the treatment of Concanavalin A-induced autoimmune hepatitis, where structural optimization at the C-6 and C-8 positions led to potent inhibitors of nitric oxide (NO) release and pro-inflammatory cytokines . Furthermore, the triazolopyridine scaffold is being investigated in other research areas, including the synthesis of molecules that show promising anti-tumor activity by inducing differentiation in neuroblastoma cancer cells . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWKKCAECFRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.

  • Chemical Formula : C₇H₆BrN₃
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 899429-04-0

The compound features a bromine atom at the sixth position and a methyl group at the eighth position of the triazole ring, which may significantly influence its biological activity and pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes involved in cancer progression and inflammation. The compound's unique structure allows it to modulate the activity of these enzymes effectively. For example, it has demonstrated inhibitory effects on cancer cell lines and anti-inflammatory properties in models of autoimmune diseases .

Biological Activities

Research indicates that this compound exhibits:

  • Antitumor Activity : The compound has shown significant inhibitory effects on various cancer cell lines. Studies have demonstrated its potential as an antitumor agent through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : It has been evaluated for its ability to modulate immune responses, particularly in conditions such as autoimmune hepatitis .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes critical in cancer metabolism and progression. For instance, it has been reported to inhibit Janus kinases (JAK1 and JAK2), which play a role in signal transduction pathways involved in cell growth and differentiation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaBiological Activity
This compoundC₇H₆BrN₃Antitumor, Anti-inflammatory
Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylateC₈H₉BrN₄O₂Enzyme inhibition (RORγt)
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineC₇H₆BrN₃Antimicrobial

The comparative analysis shows that while all compounds share structural similarities with this compound, they exhibit different biological activities based on their specific functional groups and substituents.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its biological activities include:

  • Antimicrobial Activity : Studies indicate that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in preliminary studies.
CompoundActivityMIC (µg/mL)Reference
This compoundAntibacterialTBD
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridineAntifungal15.6
  • Anticancer Properties : Research has highlighted its potential as an inhibitor of various cancer cell lines. For example, case studies have demonstrated its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion.

Biological Research

The compound's interactions with biological systems have been a focal point:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses that may be beneficial in treating diseases such as cancer.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as substitution and oxidation makes it useful in developing new materials and pharmaceuticals.

Industrial Applications

The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties. Its synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.

Case Study 1: IDO1 Inhibition

A structure-based virtual screening approach identified analogs of this compound that exhibited promising results as IDO1 inhibitors. The most potent compounds demonstrated IC50 values in the low micromolar range and showed excellent metabolic stability in vitro, indicating their potential as immunotherapeutic agents.

Case Study 2: Antichlamydial Activity

In evaluating the antichlamydial properties of triazolo-pyridine derivatives, this compound was particularly effective against Chlamydia infections. The mechanism involved disrupting bacterial protein synthesis without significant toxicity to host cells.

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion : The [4,3-a] fusion in the target compound vs. [1,5-a] in analogs (e.g., CAS 899429-04-0) affects planarity and conjugation. X-ray studies show dihedral angles of 26.79°–30.41° between triazole and pyridine rings in related structures, influencing solubility and intermolecular interactions .
  • Halogen Effects: Bromine at C6 (target compound) vs.

Physicochemical Properties

Comparative data for select derivatives:

Compound Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (mg/mL) LogP
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine 227.08 Not reported Low (predicted) ~2.5
3-(Piperidin-1-ylsulfonyl)-8-methyl-[1,2,4]triazolo[4,3-a]pyridine (15c) 349.42 155–156 Moderate 3.1
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 403.77 Not reported Low 3.8

Key Observations :

  • Sulfonamide derivatives (e.g., 15c ) exhibit higher molecular weights and melting points due to hydrogen-bonding capacity.
  • Bromine and methyl groups in the target compound likely reduce aqueous solubility compared to amine- or sulfonamide-substituted analogs .

Antifungal Activity

  • Compound 2 (8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine): IC₅₀ = 76.4% against H. maydis at 50 μg/mL .
  • Microwave-synthesized hydrazone derivatives : Up to 80% inhibition of Fusarium oxysporum at 100 μg/mL, with activity linked to perpendicular orientation of amide groups relative to the triazolo ring .

Antimalarial Activity

  • Piperidin-1-ylsulfonyl derivatives (15a–15e): IC₅₀ values in the nanomolar range against Plasmodium falciparum, with electron-withdrawing substituents (e.g., 3-Br in 15b) enhancing potency .

Key Observations :

  • The target compound’s bromine and methyl groups may limit antifungal efficacy compared to sulfonamide derivatives but could favor CNS applications due to improved blood-brain barrier penetration .

Preparation Methods

Preparation Methods of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine

General Synthetic Strategy

The synthesis of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine typically involves the construction of the triazolo[4,3-a]pyridine fused ring system through cyclization reactions starting from appropriately substituted pyridine derivatives. The key steps include:

  • Introduction of bromine at the 6-position on the pyridine ring.
  • Installation of the methyl group at the 8-position.
  • Formation of the 1,2,4-triazole ring fused to the pyridine core.

This process often requires multi-step synthesis involving halogenation, methylation, and cyclization reactions under controlled conditions.

Specific Synthetic Routes

Cyclization from 2-Amino-5-bromopyridine Derivatives

One common approach involves starting from 2-amino-5-bromopyridine, which undergoes cyclization with hydrazine derivatives or related reagents to form the triazole ring. The methyl substitution at position 8 can be introduced either before or after cyclization, depending on the synthetic route.

  • Reaction conditions: Heating in solvents such as ethanol or acetonitrile, sometimes under reflux.
  • Reagents: Hydrazine hydrate or substituted hydrazines, methylating agents like methyl iodide or dimethyl sulfate for methylation steps.
Microwave-Mediated Cascade Reactions

Microwave-assisted synthesis has been reported for related triazolo-pyridine derivatives, offering accelerated reaction times and improved yields. This method involves:

  • Reaction of enaminonitriles with benzohydrazides or similar hydrazine derivatives.
  • Microwave irradiation to promote rapid cyclization and ring closure.

Though specific data on 6-Bromo-8-methyl-triazolo[4,3-a]pyridine is limited, analogous compounds have been synthesized using this technique, suggesting potential applicability.

Halogenation and Methylation Sequence

In some synthetic schemes, the methyl group is introduced first on the pyridine ring, followed by bromination at the 6-position. Alternatively, bromination can precede methylation, depending on the reactivity and selectivity of the intermediates.

Reaction Conditions and Key Parameters

Step Reagents/Conditions Notes
Bromination NBS or Br2 in acetic acid or similar Selective bromination at 6-position
Methylation Methyl iodide or dimethyl sulfate + base Introduction of methyl at 8-position
Cyclization Hydrazine hydrate, heating in ethanol Formation of triazole ring
Microwave-assisted cyclization Enaminonitrile + benzohydrazide, microwave irradiation Accelerated reaction, improved yield
Reduction (if needed) LiAlH4 in THF, low temperature For intermediates requiring reduction

Research Findings and Data

  • The synthesis of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine is generally achieved in moderate to good yields depending on the method and purification techniques.
  • Microwave-assisted methods reduce reaction times from hours to minutes and can improve product purity.
  • Halogen substitution patterns are crucial for regioselectivity and biological activity.
  • The methyl group at position 8 influences the electronic properties and steric hindrance, impacting the cyclization efficiency.
  • No comprehensive industrial-scale data is publicly available, but patent literature suggests multi-step sequences involving amidation, cyclization, and reduction are common for related compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization from 2-amino-5-bromopyridine 2-amino-5-bromopyridine, hydrazine hydrate Heating in ethanol or acetonitrile Straightforward, well-established Longer reaction times
Microwave-assisted cascade reaction Enaminonitriles, benzohydrazides Microwave irradiation Rapid, higher yields Requires specialized equipment
Sequential halogenation and methylation Pyridine derivatives NBS/Br2 for bromination; methyl iodide for methylation Control over substitution pattern Multiple steps, purification needed
Patent-based multi-step synthesis Bromopyridine derivatives, butyric acid, HATU, LiAlH4 Amidation, reduction, cyclization under inert atmosphere Scalable, adaptable for industrial use Complex, multi-step

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine intermediates or oxidative ring closure. For example, hydrazine derivatives (e.g., 3-amino-5-bromo-2-methylpyridine) can react with carbonyl-containing reagents (e.g., methyl isocyanate) under reflux conditions to form intermediates, which cyclize to yield the triazolopyridine core . Microwave-assisted synthesis significantly improves yields (e.g., 93% in some cases) and reduces reaction times compared to conventional heating . Oxidative methods using sodium hypochlorite in ethanol at room temperature offer a green chemistry approach, avoiding toxic reagents like Cr(VI) salts .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, methyl protons appear as singlets near δ 2.5 ppm, while aromatic protons in the triazole and pyridine rings resonate between δ 7.5–9.0 ppm .
  • X-ray crystallography resolves spatial arrangements, particularly the fused triazole-pyridine system and substituent orientations .
  • Mass spectrometry (LC/MS) validates molecular weight (e.g., m/z 212.13 for C₇H₅BrN₃) and fragmentation patterns .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, expanding structural diversity for SAR studies . The methyl group at position 8 stabilizes the electron-deficient triazole ring, reducing side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives?

Discrepancies in bioactivity (e.g., herbicidal vs. antifungal effects) often arise from substituent positioning and assay conditions. For instance, 8-chloro-3-(4-propylphenyl)-triazolopyridine showed 50% herbicidal inhibition at 37.5 g/ha , while hydrazone-containing derivatives exhibited antifungal activity via membrane disruption . Standardized bioassays (e.g., MIC values for antifungals) and computational docking (e.g., binding to RBP4 or mGluR2 receptors) help reconcile differences .

Q. What methodologies optimize triazolopyridine derivatives for targeted drug discovery?

  • 3D-QSAR models identify critical substituent regions. For herbicidal activity, hydrophobic groups at position 3 enhance binding to weed-specific enzymes .
  • DFT calculations predict electronic effects; the trifluoromethyl group in similar compounds increases lipophilicity and metabolic stability .
  • Fragment-based screening prioritizes derivatives like sulfonamide-triazolopyridines, which showed antimalarial IC₅₀ values <1 μM against Plasmodium falciparum .

Q. How do microwave and flow chemistry improve synthetic scalability?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30-minute cyclization vs. 3-hour conventional heating) while maintaining yields >90% . Continuous flow reactors enable gram-scale production with precise temperature control, critical for intermediates prone to decomposition .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in triazolopyridine functionalization?

  • Protecting groups : Temporary protection of reactive sites (e.g., carboxylic acids) prevents undesired side reactions during amide bond formation .
  • Catalytic systems : Pd(OAc)₂/XPhos enhances coupling efficiency for brominated derivatives, achieving >80% yields in arylations .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

Q. How can computational tools guide the design of novel triazolopyridine analogs?

  • Molecular docking (e.g., AutoDock Vina) predicts binding to targets like RBP4, where the triazole N2 atom forms hydrogen bonds with Arg121 .
  • ADMET profiling evaluates pharmacokinetic properties early, avoiding derivatives with poor solubility (e.g., logP >5) or CYP450 inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

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